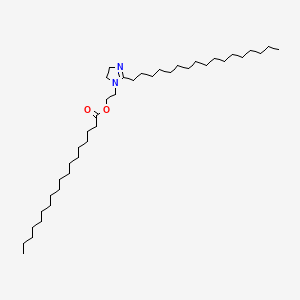
2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate is a complex organic compound with the molecular formula C42H82N2O4. It is characterized by the presence of an imidazole ring, a long heptadecyl chain, and a stearate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the cyclization of appropriate precursors, such as glyoxal and ammonia, under controlled conditions.
Attachment of the Heptadecyl Chain: The heptadecyl chain is introduced through alkylation reactions, where a heptadecyl halide reacts with the imidazole ring.
Esterification with Stearic Acid: The final step involves the esterification of the imidazole derivative with stearic acid, using catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pressure, and reactant concentrations to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate has several scientific research applications:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of cosmetics, personal care products, and lubricants.
Mechanism of Action
The mechanism of action of 2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate involves its interaction with biological membranes and proteins. The long hydrophobic heptadecyl chain allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: Shares the imidazole ring and heptadecyl chain but lacks the stearate ester group.
2-Heptadecylglyoxalidine: Similar structure but with different functional groups attached to the imidazole ring.
2-Heptadecyl-2-imidazoline: Contains an imidazoline ring instead of an imidazole ring.
Uniqueness
2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate is unique due to the combination of its long hydrophobic chain, imidazole ring, and stearate ester group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
68134-26-9 |
|---|---|
Molecular Formula |
C40H78N2O2 |
Molecular Weight |
619.1 g/mol |
IUPAC Name |
2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethyl octadecanoate |
InChI |
InChI=1S/C40H78N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-41-35-36-42(39)37-38-44-40(43)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
InChI Key |
BEGOFGGVFXBVLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1CCOC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



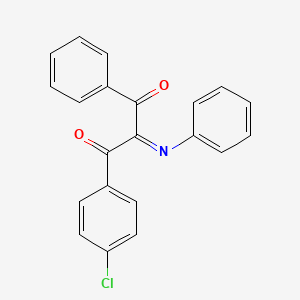


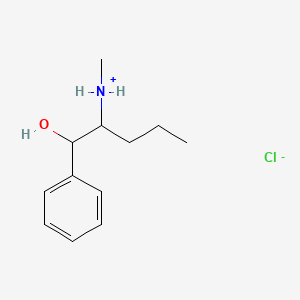
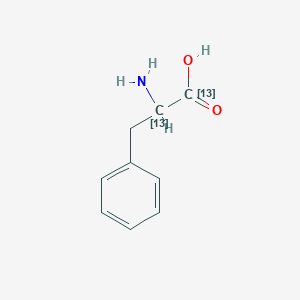
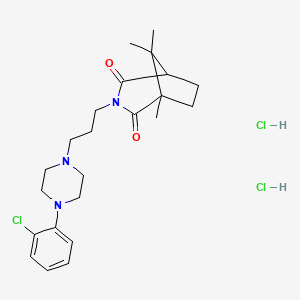
![4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine](/img/structure/B13784296.png)
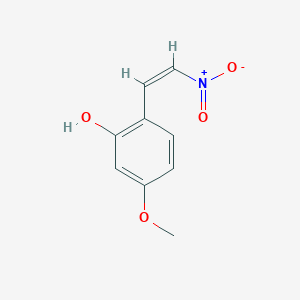
![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)
![2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one](/img/structure/B13784320.png)



